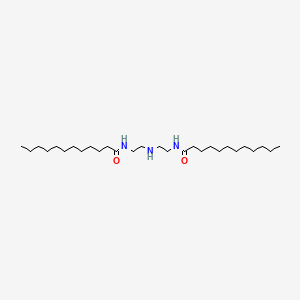
N,N'-(Iminodiethylene)bis(dodecanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Iminodiethylene)bis(dodecanamide): is a chemical compound with the molecular formula C28H57N3O2. It is known for its unique structure, which includes two dodecanamide groups connected by an iminodiethylene bridge. This compound is used in various industrial and scientific applications due to its distinctive chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Iminodiethylene)bis(dodecanamide) typically involves the reaction of dodecanoyl chloride with iminodiethyleneamine. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of N,N’-(Iminodiethylene)bis(dodecanamide) is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N,N’-(Iminodiethylene)bis(dodecanamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding amides and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce amines .
Scientific Research Applications
Chemistry: N,N’-(Iminodiethylene)bis(dodecanamide) is used as a reagent in organic synthesis and as a building block for more complex molecules .
Biology: In biological research, this compound is used to study the interactions between amides and biological molecules. It is also used in the development of new biomaterials .
Industry: In industrial applications, N,N’-(Iminodiethylene)bis(dodecanamide) is used as a surfactant and emulsifying agent in the formulation of various products .
Mechanism of Action
The mechanism of action of N,N’-(Iminodiethylene)bis(dodecanamide) involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. These interactions can influence the stability and solubility of the compound in different environments. The iminodiethylene bridge plays a crucial role in the compound’s ability to form stable complexes with other molecules .
Comparison with Similar Compounds
N,N’-Ethylenebis(dodecanamide): Similar structure but with an ethylene bridge instead of an iminodiethylene bridge.
N,N’-Hexamethylenebis(dodecanamide): Contains a hexamethylene bridge.
N,N’-Diethylenetriaminebis(dodecanamide): Features a diethylenetriamine bridge.
Uniqueness: N,N’-(Iminodiethylene)bis(dodecanamide) is unique due to its iminodiethylene bridge, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring stable complexes and specific interactions with other molecules .
Properties
CAS No. |
43161-97-3 |
|---|---|
Molecular Formula |
C28H57N3O2 |
Molecular Weight |
467.8 g/mol |
IUPAC Name |
N-[2-[2-(dodecanoylamino)ethylamino]ethyl]dodecanamide |
InChI |
InChI=1S/C28H57N3O2/c1-3-5-7-9-11-13-15-17-19-21-27(32)30-25-23-29-24-26-31-28(33)22-20-18-16-14-12-10-8-6-4-2/h29H,3-26H2,1-2H3,(H,30,32)(H,31,33) |
InChI Key |
BGEMFQCZIBYDGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCNCCNC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


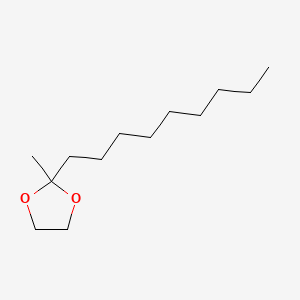
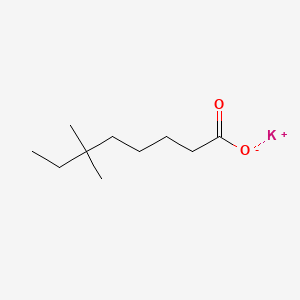


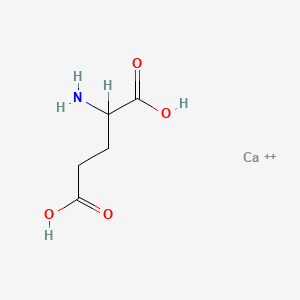
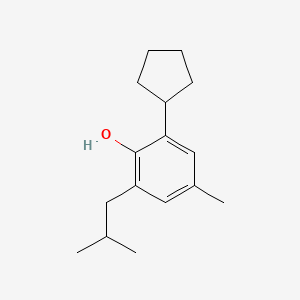


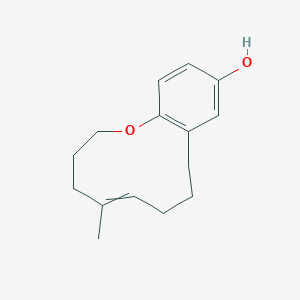
![Perylo[1,12-bcd]thiophene](/img/structure/B12645401.png)
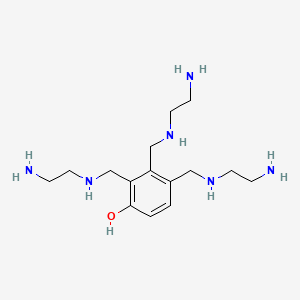

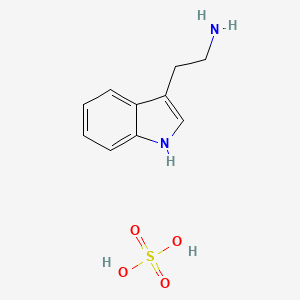
![Boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-](/img/structure/B12645422.png)
